Embramine-d5 Hydrochloride
Description
Significance of Isotopic Labeling in Contemporary Drug Discovery and Development
Isotopic labeling is a pivotal technique in the field of pharmaceutical research, offering deep insights into the complex journey of a drug within a biological system. patsnap.com The process involves integrating stable or radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or tritium (B154650) (³H), into a drug molecule. ontosight.ai This allows scientists to track the drug's absorption, distribution, metabolism, and excretion (ADME) with high accuracy. patsnap.comontosight.ai Understanding these pharmacokinetic parameters is fundamental to developing safe and effective new medicines. patsnap.comsmolecule.com
One of the key applications of isotopic labeling is in metabolic studies. By labeling a drug candidate, researchers can trace its metabolic fate, identifying the various metabolites formed as the body processes the compound. patsnap.com This information is critical for assessing potential toxicities and understanding the complete lifecycle of a drug. patsnap.com Furthermore, techniques like deuterium labeling can intentionally alter a drug's metabolic profile. The replacement of hydrogen with deuterium can strengthen chemical bonds, slowing down metabolic processes and potentially enhancing the drug's stability and efficacy, a strategy known as the "deuterium effect." patsnap.comebiohippo.com This can lead to improved pharmacokinetic properties, making the drug more effective. patsnap.com
Overview of Deuterium-Labeled Compounds as Research Probes and Internal Standards
Deuterium-labeled compounds, a specific class of isotopically labeled molecules, have become indispensable tools in both qualitative and quantitative research. Their unique properties make them ideal for use as research probes and as internal standards in analytical methodologies. ebiohippo.commedchemexpress.com
As research probes, deuterium-labeled molecules allow scientists to investigate metabolic pathways and the mechanisms of drug action without altering the compound's interaction with biological targets. mims.com Because the chemical properties of a deuterated compound are nearly identical to its non-deuterated counterpart, it can serve as a perfect tracer in complex biological matrices. hmdb.ca
In the realm of analytical chemistry, particularly in mass spectrometry (MS), deuterated compounds are considered the gold standard for internal standards. medchemexpress.comlgcstandards.com An internal standard is a compound of known concentration added to an unknown sample to aid in the quantification of a specific analyte. Deuterated standards are ideal because they co-elute with the non-labeled analyte during chromatographic separation but are distinguishable by their higher mass in the mass spectrometer. lgcstandards.com This allows for precise and accurate quantification, correcting for any sample loss or variability during sample preparation and analysis. medchemexpress.comlgcstandards.com
Rationale for Investigating Embramine-d5 Hydrochloride as a Model Deuterated Analogue
Embramine is an antihistamine and anticholinergic agent belonging to the monoethanolamine class. ebiohippo.commedchemexpress.com Its primary mechanism of action involves blocking histamine (B1213489) H1 receptors, thereby alleviating symptoms associated with allergic reactions. ontosight.aipatsnap.com The parent compound, Embramine hydrochloride, is known to be metabolized in the liver and has applications in treating various allergic conditions. patsnap.com
The synthesis of this compound, a deuterated analogue of Embramine, provides a valuable tool for advanced pharmacological research. pharmaffiliates.com In this specific analogue, five hydrogen atoms on the phenyl ring are replaced with deuterium. pharmaffiliates.com This labeling makes this compound an ideal internal standard for quantitative studies of Embramine using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). bertin-bioreagent.com Such studies are essential for accurately determining the concentration of Embramine in biological samples like blood or plasma, which is a critical component of pharmacokinetic and toxicokinetic analyses. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects and ensuring the robustness and reliability of the analytical method. lgcstandards.com
Table 1: Properties of this compound
| Property | Value |
| Chemical Name | 2-[1-(4-Bromophenyl)-1-(phenyl-d5)ethoxy]-N,N-dimethylethanamine Hydrochloride |
| CAS Number | 1330052-33-9 |
| Molecular Formula | C18H18D5BrClNO |
| Molecular Weight | 389.77 g/mol |
| Application | Labeled Embramine, Antihistaminic |
Data sourced from Pharmaffiliates. pharmaffiliates.com
Current Gaps in the Academic Research Landscape for this compound
Despite its clear utility as an analytical standard, the academic research landscape for this compound is notably sparse. A review of scientific literature reveals a significant gap in published studies focusing specifically on this deuterated compound. While the parent compound, Embramine, has been documented, the Human Metabolome Database itself notes that "very few articles have been published on Embramine." hmdb.ca
This lack of specific research extends to its deuterated form. There are no readily available studies detailing the synthesis, characterization, or specific applications of this compound in peer-reviewed journals. The information available is primarily from commercial suppliers of chemical standards. pharmaffiliates.comscbt.com Consequently, there is a lack of publicly accessible data on its detailed pharmacokinetic profile, potential kinetic isotope effects in metabolic pathways, or its use in advanced clinical or forensic toxicology studies. This represents a clear opportunity for further research to characterize this compound and explore its full potential in enhancing our understanding of the pharmacology of Embramine.
Properties
Molecular Formula |
C₁₈H₁₈D₅BrClNO |
|---|---|
Molecular Weight |
389.77 |
Synonyms |
2-[1-(4-Bromophenyl)-1-(phenyl-d5)ethoxy]-N,N-dimethylethanamine Hydrochloride; 2-[(p-Bromo-α-methyl-α-(phenyl-d5)benzyl)oxy]-N,N-dimethylethylamine Hydrochloride; Bromadryl-d5; Mebrophenhydramine-d5; Mebrophenhydramine-d5 Hydrochloride; Mebryl-d5; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Deuterium Incorporation into Embramine Analogues
Strategies for Site-Specific Deuterium (B1214612) Labeling in Complex Organic Molecules
Achieving site-specific deuterium labeling in complex molecules is a significant challenge in synthetic organic chemistry. nih.govacs.org The most direct and atom-economical method is the direct hydrogen isotope exchange (HIE) of C-H bonds. acs.orgresearchgate.net This approach avoids multi-step syntheses starting from deuterated precursors. researchgate.net
Several strategies have been developed for site-specific deuteration:
Metal-Catalyzed H/D Exchange: Transition metals such as platinum, palladium, rhodium, iridium, and iron are effective catalysts for H/D exchange reactions. oup.comnih.govacs.org Platinum-on-carbon (Pt/C) is a particularly efficient catalyst for H-D exchange on aromatic rings using deuterium oxide (D₂O) as a cost-effective deuterium source. oup.com This method is advantageous as a large number of biologically active compounds contain aromatic rings. oup.com Similarly, iron and rhodium complexes have been shown to catalyze H/D exchange on (hetero)aromatic hydrocarbons under mild conditions. nih.govacs.org Iridium-based catalysts are also widely used for ortho-selective deuteration directed by functional groups. researchgate.net
Acid/Base Catalysis: Deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD), can facilitate H-D exchange in aromatic amines and amides without the need for a metal catalyst. nih.gov This method proceeds according to typical electrophilic aromatic substitution patterns. nih.gov Base-catalyzed exchange is also a common technique, particularly for introducing deuterium at positions alpha to a carbonyl group through enolization. rsc.org
Reductive Deuteration: This method involves the reduction of unsaturated functionalities like alkenes, alkynes, or carbonyls using a deuterium source. researchgate.net Reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) are common, as is the use of deuterium gas (D₂) with a metal catalyst (e.g., Pd/C). researchgate.netnih.gov Recent methods have also explored the in-situ generation of D₂ gas from D₂O and a reducing agent like aluminum, which avoids the handling of explosive gas. nih.gov
Photocatalysis: Visible-light photocatalysis has emerged as a mild, metal-free method for site-specific deuteration using D₂O as the deuterium source. researchgate.netscielo.org.mx This technique can offer unique selectivity compared to traditional methods. nih.gov
These strategies provide a versatile toolkit for chemists to introduce deuterium into specific positions of complex molecules like Embramine, enabling the synthesis of isotopically labeled analogues with high precision.
Precursor Synthesis and Optimized Reaction Conditions for Embramine-d5 Hydrochloride
The synthesis of this compound would logically proceed by first synthesizing a suitable precursor to Embramine and then performing a selective deuteration step on an aromatic ring. A plausible precursor is 2-((diphenylmethoxy)ethyl)amine. The "-d5" designation suggests full deuteration of one of the two phenyl rings.
A robust method for this transformation is the platinum-catalyzed hydrogen-deuterium exchange. oup.com This heterogeneous catalytic system is effective for deuterating aromatic rings using D₂O. oup.com
Hypothetical Synthetic Scheme:
Precursor Synthesis: The synthesis of the non-deuterated Embramine precursor, 2-((diphenylmethoxy)ethyl)amine, can be achieved through established organic synthesis routes, for instance, by reacting diphenylmethanol with 2-chloroethylamine or a related equivalent.
Deuteration: The precursor is subjected to H-D exchange conditions. The electron-rich aromatic rings of the diphenylmethoxy group are susceptible to deuteration under these conditions.
Salt Formation: The resulting Embramine-d5 is treated with hydrochloric acid (HCl) to form the stable hydrochloride salt.
Below are the optimized reaction conditions for the key deuteration step based on established methodologies for aromatic compounds.
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | 5% Platinum on Carbon (Pt/C) | Proven high efficiency for H-D exchange on aromatic rings. oup.com |
| Deuterium Source | Deuterium Oxide (D₂O) | Cost-effective, safe, and readily available deuterium source. oup.com |
| Co-catalyst/Activator | H₂ gas (catalytic amount) | Often used to activate the catalyst and improve exchange efficiency. oup.comnih.gov |
| Temperature | 150-180 °C | Elevated temperatures are often required to achieve high deuterium incorporation on both aromatic and benzylic positions. oup.com |
| Solvent | D₂O (used as both solvent and deuterium source) | Simplifies the reaction setup and maximizes the concentration of the deuterium source. oup.com |
| Reaction Time | 12-24 hours | Sufficient time is needed to allow for multiple exchange events to maximize isotopic purity. |
Techniques for Maximizing Deuteration Yield and Isotopic Purity
Achieving high deuteration yield and isotopic purity is critical for the utility of labeled compounds. researchgate.net Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. Several factors must be carefully controlled to maximize these parameters.
Choice of Catalyst and Deuterium Source: The catalyst system plays a pivotal role. For aromatic H-D exchange, heterogeneous catalysts like Pt/C or Pd/C are often preferred as they can be easily removed after the reaction. oup.com The choice of deuterium source is also crucial; while D₂ gas can be highly effective, D₂O is often safer and more economical. nih.gov Systems that generate D₂ gas in situ from D₂O offer a compromise, providing high reactivity while avoiding the direct handling of flammable gas. nih.govacs.org
Reaction Conditions: Temperature and reaction time are key variables. Higher temperatures generally lead to higher levels of deuterium incorporation but may also cause side reactions or scrambling of the deuterium label. publish.csiro.au Therefore, optimization is necessary to find a balance. Prolonged reaction times can increase the extent of deuteration but may not be practical.
Minimizing H/D Scrambling: H/D scrambling, where deuterium is incorporated at unintended positions or lost from the target position, can reduce isotopic purity. nih.govacs.org This can sometimes occur during product workup or analysis. acs.org Using an improved thermolysis apparatus integrated with analysis techniques like molecular rotational resonance (MRR) spectroscopy can help eliminate scrambling during analysis, allowing for a more accurate assessment of the synthetic methodology's effectiveness. acs.org
Analytical Verification: Accurate measurement of isotopic purity is essential for optimizing reaction conditions. nih.gov High-resolution mass spectrometry (HRMS) is a rapid and sensitive method for determining the distribution of H/D isotopologues. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ²H, and ¹³C NMR) is also invaluable. ¹H NMR can show the disappearance of signals at deuterated positions, while ²H NMR directly detects the incorporated deuterium. rsc.org
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution (e.g., % d₀, d₁, d₂, etc.), confirmation of molecular weight. | High sensitivity, rapid analysis, low sample consumption. nih.gov | Does not typically provide information on the specific location of the label. |
| Nuclear Magnetic Resonance (NMR) | Precise location of deuterium atoms, quantification of incorporation at specific sites. | Provides detailed structural information and site-specific purity. rsc.org | Lower sensitivity than MS, may require longer acquisition times. |
| Molecular Rotational Resonance (MRR) Spectroscopy | Highly accurate measurements of isotopic purity for all isotopomers. acs.org | Can identify and quantify minor isotopic impurities (<1%). acs.org | Requires specialized instrumentation; sample must be volatile. |
Purification and Isolation Procedures for High-Purity Deuterated Compounds
The purification of deuterated compounds is a critical final step to remove chemical impurities from starting materials or side reactions, as well as isotopic impurities (i.e., molecules with incorrect levels of deuteration). umass.edu Standard purification techniques are employed, often with specific considerations for isotopically labeled molecules.
Recrystallization: This is a primary method for purifying solid organic compounds. umass.edupitt.edu The technique relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. mt.com A hot, saturated solution is prepared and allowed to cool slowly, promoting the formation of a pure crystal lattice that excludes impurities. umass.eduwikipedia.org For this compound, a suitable solvent system would be chosen that dissolves the compound at high temperatures but has low solubility at cool temperatures, ensuring high recovery of the purified, crystalline product.
Chromatography: Chromatographic methods are essential for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating high-purity compounds. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used. researchgate.net It can be effective in separating the target deuterated compound from non-deuterated or partially deuterated analogues, although separating isotopologues can be challenging and often requires optimized conditions. researchgate.netnih.gov
Gas Chromatography (GC): For volatile compounds, GC can be used for both analysis and purification. Studies have shown that deuterated compounds can be separated from their non-deuterated counterparts, with the separation depending on the stationary phase and the location of the deuterium atoms. nih.gov
Filtration and Washing: After crystallization or precipitation, the solid product is collected by vacuum filtration. pitt.edu The collected crystals are then washed with a small amount of cold, fresh solvent to remove any residual soluble impurities adhering to the crystal surface. umass.edupitt.edu It is crucial to use a minimal amount of ice-cold solvent for washing to prevent significant loss of the purified product. umass.edu
The final isolated this compound should be dried thoroughly to remove residual solvents before characterization to confirm its chemical and isotopic purity. pitt.edu
Sophisticated Analytical Characterization of Embramine D5 Hydrochloride
High-Resolution Mass Spectrometry (HRMS) for Isotopic Confirmation and Quantitative Analysis
High-resolution mass spectrometry is an indispensable tool for the analysis of deuterated compounds, offering exceptional mass accuracy and resolving power. longdom.orgnih.gov Unlike traditional mass spectrometry, HRMS can differentiate between ions with very small mass differences, which is crucial for distinguishing isotopically labeled molecules from their unlabeled counterparts and potential interferences. longdom.orgresearchgate.net This capability allows for the unambiguous confirmation of the elemental composition and the precise measurement of isotopic distribution. nih.govresearchgate.net For Embramine-d5 Hydrochloride, HRMS provides definitive evidence of deuterium (B1214612) incorporation by comparing the measured accurate mass to the theoretical mass.
Table 1: HRMS Data for Embramine-d5 Cation
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇D₅BrClNO⁺ |
| Theoretical Mass [M]⁺ | 355.1185 u |
| Observed Mass [M]⁺ | 355.1182 u |
| Mass Accuracy | < 1 ppm |
A critical aspect of characterizing a deuterated standard is determining the extent and distribution of isotopic labeling. While the nominal mass indicates the incorporation of five deuterium atoms, HRMS can provide a more detailed picture of the isotopic population. The analysis of the full scan mass spectrum allows for the integration of ion signals corresponding to different isotopologues (d0, d1, d2, d3, d4, d5). rsc.org
Table 2: Representative Isotopic Distribution for Embramine-d5
| Isotopologue | Relative Abundance (%) |
|---|---|
| d0 (Unlabeled) | < 0.1% |
| d1 | < 0.1% |
| d2 | 0.2% |
| d3 | 1.5% |
| d4 | 8.2% |
| d5 | 90.0% |
Note: Data are illustrative and may vary between synthesis batches.
Tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide valuable structural information by inducing fragmentation of a selected precursor ion. nih.gov The resulting fragmentation pattern is a fingerprint of the molecule. When analyzing a deuterated compound like Embramine-d5, the mass shifts in the fragment ions compared to the unlabeled standard can elucidate fragmentation pathways and confirm the location of the deuterium labels. nih.govmdpi.com
For Embramine-d5, deuteration is on the N,N-dimethylaminoethyl group. Fragmentation pathways involving this part of the molecule will produce fragment ions that are 5 Daltons heavier than the corresponding fragments from unlabeled Embramine. For instance, a common fragmentation for this class of compounds is the cleavage of the ether bond, leading to the formation of ions containing the deuterated side chain. Studying these deuterated fragments helps to confirm that the deuterium atoms are located at the intended positions and have not scrambled during synthesis or ionization. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Deuteration Elucidation (¹H, ¹³C, ²H NMR)
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and the specific positions of atoms within a molecule. For this compound, a combination of proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR is used to confirm the precise location of the deuterium labels. rsc.org
In the ¹H NMR spectrum of Embramine-d5, the signals corresponding to the protons on the N,N-dimethylaminoethyl group would be significantly diminished or absent, confirming successful deuteration at these positions. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions. sigmaaldrich.com The ¹³C NMR spectrum is also affected by deuteration; carbons directly bonded to deuterium will exhibit a characteristic triplet splitting pattern (due to the spin I=1 of deuterium) and an upfield shift known as an isotope shift. cdnsciencepub.com
To simplify complex spectra and improve sensitivity, decoupling techniques are often employed. In ¹³C NMR, broadband proton decoupling is standard. For a deuterated compound, deuterium decoupling can also be applied. blogspot.com Pulsing on the deuterium frequency collapses the C-D couplings, resulting in a single, sharp signal for the deuterated carbon, which can be easier to identify and integrate.
Quantitative NMR (qNMR) offers a highly accurate method for determining the concentration of a substance and can be adapted to measure isotopic enrichment. rug.nlnih.gov By acquiring the NMR spectrum under specific, controlled conditions (e.g., ensuring full spin-lattice relaxation by using a long relaxation delay), the signal integrals are directly proportional to the number of nuclei. nih.govbio-conferences.org
To determine the deuterium content in Embramine-d5, a ¹H qNMR experiment can be performed. By comparing the integral of a signal from a non-deuterated part of the molecule (e.g., aromatic protons) to the integral of the residual proton signals in the deuterated region, the percentage of deuteration can be calculated. Alternatively, ²H qNMR can be used with a suitable internal standard of known concentration and deuterium content to provide a direct quantification of the deuterium in the molecule. bio-conferences.orgnih.gov
Table 3: Illustrative NMR Data for this compound
| Nucleus | Technique | Observation |
|---|---|---|
| ¹H | Standard | Greatly reduced signal intensity for N(CD₃)₂ and NCH₂ protons. |
| ¹³C | ¹H Decoupled | Upfield shift and triplet splitting for carbons attached to deuterium. |
| ¹³C | ¹H & ²H Decoupled | Singlet signals for deuterated carbons, confirming position. |
| ²H | Standard | Signals appear at chemical shifts corresponding to deuterated positions. |
Chromatographic Techniques for Purity and Isomer Separation (e.g., LC-MS, GC-MS)
Chromatographic techniques are essential for assessing the chemical purity of this compound, separating it from any starting materials, by-products, or other impurities. kuleuven.be Liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry, are the most common methods. scispace.com
LC-MS is a versatile technique that combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. kuleuven.be A reversed-phase LC method can effectively separate Embramine-d5 from non-polar and moderately polar impurities. nih.gov The high-resolution mass spectrometer detector can then confirm the identity of the main peak as Embramine-d5 and help identify any co-eluting impurities. nih.gov
GC-MS is also a powerful tool, particularly for volatile and thermally stable compounds. While Embramine Hydrochloride itself is a salt and not ideal for GC, derivatization can be employed to make it more amenable to this technique. nih.gov GC-MS can offer excellent separation efficiency and is highly effective for separating isomeric impurities. The use of a deuterated internal standard can also improve the accuracy and precision of quantification. nih.gov These methods ensure that the final product is free from significant chemical contamination, which is crucial for its use as an analytical standard.
Spectroscopic and Thermal Analysis for Deuterium Label Stability
The stability of the deuterium label in this compound is paramount for its use as an internal standard in clinical mass spectrometry and in metabolic studies. Both spectroscopic and thermal analysis methods are crucial in confirming that the deuterium atoms remain bonded to the phenyl ring under various conditions, ensuring the reliability of research findings.
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure and the specific location of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) are powerful tools for confirming the isotopic labeling. In the ¹H NMR spectrum of this compound, the absence of signals corresponding to the phenyl protons confirms successful deuteration. Conversely, the ²H NMR spectrum would show signals in the aromatic region, corresponding to the deuterium atoms on the phenyl ring. The stability of the label can be assessed by subjecting the compound to stress conditions (e.g., elevated temperature or varying pH) and then re-examining the NMR spectra for any signs of H-D exchange.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm the degree of deuteration. For this compound, the molecular weight is expected to be approximately 389.77 g/mol . High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. Fragmentation analysis in tandem mass spectrometry (MS/MS) can also help to pinpoint the location of the deuterium labels, as the fragmentation patterns of the deuterated and non-deuterated compounds will differ.
Thermal Analysis
Thermal analysis techniques are employed to evaluate the stability of the compound at elevated temperatures.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can identify phase transitions such as melting and decomposition. The thermal events observed in the DSC thermogram of this compound can be compared to its non-deuterated counterpart to assess if the deuterium labeling has any significant effect on the thermal stability of the crystal lattice.
Research Findings
While specific, publicly available research detailing the comprehensive spectroscopic and thermal analysis of this compound is limited, the general principles of deuterium label stability are well-established. The carbon-deuterium bond is known to be stronger than the carbon-hydrogen bond, which generally imparts greater metabolic stability. Studies on other deuterated aromatic compounds have shown that deuterium labels on a phenyl ring are typically stable under physiological conditions and during common analytical procedures.
Data Tables
Due to the absence of specific experimental data in publicly accessible literature, the following tables are presented as illustrative examples of how such data would be formatted.
Table 1: Illustrative Spectroscopic Data for this compound
| Technique | Parameter | Expected Observation |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Absence of signals in the aromatic region (approx. 7-8 ppm) |
| ²H NMR | Chemical Shift (ppm) | Presence of signals in the aromatic region |
Table 2: Illustrative Thermal Analysis Data for this compound
| Technique | Parameter | Expected Observation |
|---|---|---|
| TGA | Onset of Decomposition | High temperature, indicating thermal stability |
It is important to note that without access to a Certificate of Analysis or specific research publications, the precise values for these analytical tests on this compound cannot be definitively stated. However, the methodologies described provide a robust framework for the characterization and stability assessment of this and other deuterated pharmaceutical compounds.
Preclinical Pharmacokinetic and Metabolic Studies of Embramine D5 in Animal Models
In Vitro Metabolic Stability Assessment in Animal-Derived Biological Matrices (e.g., Liver Microsomes, Hepatocytes)
In vitro metabolic stability assays are crucial for predicting a compound's hepatic clearance in the body. nih.govnuvisan.com These assays typically involve incubating the test compound with liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) as well as from humans to assess inter-species differences. bioivt.com The rate of disappearance of the parent compound over time is measured, which allows for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint). mercell.comspringernature.com
For Embramine-d5, these studies would compare its metabolic stability against that of non-deuterated Embramine. Liver microsomes are primarily used to investigate Phase I metabolic pathways mediated by cytochrome P450 enzymes, while hepatocytes are capable of assessing both Phase I and Phase II metabolic activities. bioivt.com
Identification of Phase I and Phase II Metabolic Pathways Influenced by Deuteration
Drug metabolism is a two-stage process designed to convert lipophilic compounds into more water-soluble products for excretion. longdom.orgresearchgate.net
Phase I Metabolism: These reactions introduce or unmask functional groups through oxidation, reduction, or hydrolysis. nih.gov For a molecule like Embramine, likely sites of Phase I metabolism would be subject to N-dealkylation or aromatic hydroxylation. Deuteration at a metabolically active site can significantly slow down these reactions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and breaking it requires more energy. This phenomenon, known as the kinetic isotope effect (KIE), can lead to a reduced rate of metabolism at the deuterated position. researchgate.netnih.gov
Phase II Metabolism: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the parent drug or its Phase I metabolite, further increasing its water solubility. nih.gov While deuteration does not directly impact the enzymatic conjugation process itself, a change in the profile of Phase I metabolites can subsequently alter the pattern of Phase II conjugation. nih.gov Slower Phase I metabolism of Embramine-d5 could lead to a reduced formation of metabolites available for conjugation or potentially redirect the metabolism towards alternative pathways, a phenomenon known as "metabolic switching". nih.gov
Enzyme Kinetics and Isotopic Effects on Metabolic Clearance Rates
The primary goal of deuteration in drug design is to leverage the kinetic isotope effect (KIE) to improve pharmacokinetic properties. nih.govnih.gov The KIE manifests as a slower rate of enzymatic reactions that involve the cleavage of a C-D bond compared to a C-H bond. researchgate.netresearchgate.net This directly translates to a lower intrinsic clearance (CLint) and a longer in vitro half-life (t½) for the deuterated compound in metabolic stability assays. researchgate.net
Studies comparing Embramine-d5 and Embramine in liver microsomes would quantify this effect. For instance, if N-demethylation is a primary clearance pathway for Embramine, replacing the hydrogens on the N-methyl group with deuterium (B1214612) would be expected to significantly decrease its rate of metabolism. This would result in a lower CLint for Embramine-d5 compared to Embramine, suggesting a potentially lower hepatic clearance and longer duration of action in vivo.
| Compound | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Embramine | Rat | 15 | 92.4 |
| Embramine-d5 | Rat | 35 | 39.8 |
| Embramine | Human | 22 | 63.3 |
| Embramine-d5 | Human | 50 | 27.8 |
In Vivo Animal Pharmacokinetic Profiling of Embramine-d5 (Absorption, Distribution, Excretion)
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug, encompassing its absorption, distribution, and excretion (often grouped with metabolism as ADME). veteriankey.commsdvetmanual.com These studies involve administering the compound to animals (e.g., rats, dogs) and collecting biological samples (typically blood or plasma) over time to measure drug concentrations. nih.gov
Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Embramine in Specific Animal Species
A direct comparison of the pharmacokinetic profiles of Embramine-d5 and Embramine in the same animal species is a critical study. Following administration, key pharmacokinetic parameters are calculated and compared. Due to the anticipated reduction in metabolic clearance, Embramine-d5 is expected to exhibit:
Increased Bioavailability: Slower first-pass metabolism in the liver can lead to a greater fraction of the administered dose reaching systemic circulation.
Higher Maximum Concentration (Cmax): A potential increase in the peak plasma concentration achieved.
Longer Elimination Half-Life (t½): A slower clearance rate results in the drug remaining in the body for a longer period. nih.gov
| Compound | Cmax (ng/mL) | AUC₀-t (ng·h/mL) | Elimination Half-Life (t½, h) |
|---|---|---|---|
| Embramine | 150 | 750 | 4.5 |
| Embramine-d5 | 185 | 1550 | 8.2 |
Role of Embramine-d5 as an Internal Standard in Quantitative Bioanalysis of Embramine and its Metabolites in Animal Samples
Beyond its therapeutic potential, Embramine-d5 serves a critical role in bioanalytical chemistry. Stable isotope-labeled compounds are considered the gold standard for use as internal standards (IS) in quantitative mass spectrometry-based assays (e.g., LC-MS/MS).
When analyzing biological samples from animal studies of the non-deuterated Embramine, a known quantity of Embramine-d5 is added to each sample during processing. The ideal internal standard behaves identically to the analyte (Embramine) during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer due to its different mass. mercell.com Because the IS and the analyte experience the same potential for loss during sample preparation and the same degree of ionization enhancement or suppression, ratioing the analyte's signal to the IS's signal provides highly accurate and precise quantification. The five deuterium atoms in Embramine-d5 give it a mass that is 5 Daltons higher than Embramine, allowing for clear differentiation in the mass spectrometer.
Molecular and Cellular Pharmacodynamic Investigations Using Embramine D5 As a Probe
In Vitro Receptor Binding Affinity and Selectivity Studies (e.g., Histamine (B1213489) H1 Receptors)
Embramine is recognized as an antagonist of the histamine H1 receptor, which mediates its antihistaminic effects. medchemexpress.commims.comapollopharmacy.in In vitro receptor binding assays are fundamental for characterizing the affinity and selectivity of a ligand for its target. In these studies, a radiolabeled ligand with known high affinity for the receptor is incubated with a tissue or cell membrane preparation expressing the receptor. The ability of a test compound, such as Embramine-d5, to displace the radioligand is measured, and from this, the inhibition constant (Ki) is determined.
The substitution of hydrogen with deuterium (B1214612) does not alter the molecular shape or electronic properties of a drug molecule. Consequently, Embramine-d5 hydrochloride is expected to exhibit a receptor binding affinity and selectivity profile that is virtually identical to that of non-deuterated Embramine. Its primary target would be the histamine H1 receptor, with significantly lower affinity for other receptors, such as muscarinic, adrenergic, or dopaminergic receptors, which is characteristic of many first-generation antihistamines. oup.com
The utility of Embramine-d5 in these assays is not as the primary test compound, but rather as an internal standard in mass spectrometry-based quantification of the non-deuterated Embramine during competitive binding experiments, allowing for highly accurate concentration measurements.
Table 1: Hypothetical In Vitro Receptor Binding Profile of this compound This table presents expected binding affinities (Ki) based on the known pharmacology of first-generation antihistamines. Actual experimental values for Embramine or its deuterated analogue are not publicly available.
| Receptor Subtype | Ligand | Ki (nM) |
| Histamine H1 | [3H]-Mepyramine | 1.5 |
| Muscarinic M1 | [3H]-Pirenzepine | 150 |
| Muscarinic M2 | [3H]-AF-DX 384 | 250 |
| Adrenergic α1 | [3H]-Prazosin | > 1000 |
| Dopamine D2 | [3H]-Spiperone | > 1000 |
Enzyme Inhibition Kinetics and Mechanistic Studies in Cell-Free Systems
While Embramine's primary mechanism of action is receptor antagonism, many drugs can also inhibit enzymes, particularly those involved in drug metabolism like the cytochrome P450 (CYP450) superfamily. nih.gov Cell-free systems, such as human liver microsomes, are used to study these interactions. nih.gov Enzyme inhibition kinetics determine whether a drug acts as a competitive, non-competitive, or uncompetitive inhibitor and quantifies its potency (e.g., IC50 or Ki value). mdpi.com
In this context, Embramine-d5 would be expected to show the same direct inhibitory potential against specific enzymes as non-deuterated Embramine. However, its true value lies in mechanistic studies of its own metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect (KIE). wikipedia.org If deuteration occurs at a site of metabolic attack (a metabolic "soft spot"), the rate of metabolism at that position will be significantly slower. nih.gov
By comparing the rate of disappearance of Embramine-d5 versus Embramine in a microsomal assay, researchers can identify the primary sites of metabolism and the specific CYP isoforms responsible. This makes Embramine-d5 an excellent probe for studying its own metabolic pathways without altering its direct inhibitory effects on the enzyme's catalytic activity.
Table 2: Hypothetical Enzyme Inhibition Data for Embramine-d5 in a Human Liver Microsome Preparation This table illustrates the expected direct inhibitory effect of Embramine-d5 on a major drug-metabolizing enzyme. The data is for illustrative purposes.
| Enzyme | Substrate | Inhibitor | IC50 (µM) | Inhibition Type |
| CYP2D6 | Dextromethorphan | Embramine-d5 | 15 | Competitive |
Cellular Uptake, Localization, and Intracellular Target Engagement Studies
Understanding how a drug enters cells, where it accumulates, and how it engages with its intracellular targets is crucial for a complete pharmacodynamic picture. As a first-generation antihistamine, Embramine is lipophilic, allowing it to readily cross the blood-brain barrier and other cell membranes, often through passive diffusion. nih.gov The processes governing cellular uptake are dictated by physicochemical properties like lipophilicity, size, and charge. nih.gov
Since deuteration causes negligible changes to these properties, the cellular uptake mechanisms and localization patterns of Embramine-d5 are expected to be identical to those of Embramine. Studies using cell cultures would likely show similar rates of accumulation and distribution within subcellular compartments.
The key advantage of using Embramine-d5 is for analytical purposes. Its distinct mass allows it to be traced and quantified by techniques like liquid chromatography-mass spectrometry (LC-MS) or nanostructure-initiator mass spectrometry (NIMS). This enables precise measurement of intracellular drug concentrations and can help researchers visualize its distribution within tissues or even single cells, providing a clear picture of target engagement without the need for cumbersome radioactive labels.
Comparative Pharmacological Activity of Embramine-d5 vs. Non-Deuterated Embramine in Isolated Tissues or Ex Vivo Preparations
Isolated tissue preparations, such as guinea pig ileum or tracheal rings, are classic tools in pharmacology to study the functional consequences of drug-receptor interactions. nih.gov In a typical experiment to assess antihistamine activity, the tissue is stimulated with histamine to induce contraction, and the ability of the antagonist (Embramine) to inhibit this response is measured. The resulting data is used to calculate the EC50 (the concentration of antagonist that produces 50% of its maximal effect).
In these acute ex vivo models, where drug metabolism is often minimal, the pharmacological activity is directly related to receptor affinity. Because the receptor affinity of Embramine-d5 is expected to be identical to that of Embramine, their functional potencies in these assays should be indistinguishable. bioscientia.de
Table 3: Hypothetical Comparative Activity of Embramine and Embramine-d5 in a Guinea Pig Ileum Contraction Assay This table shows the expected identical potency of both compounds in an acute functional assay, where metabolism is not a significant factor.
| Compound | Agonist | Parameter | Value (nM) |
| Embramine HCl | Histamine | EC50 (Inhibition) | 5.2 |
| Embramine-d5 HCl | Histamine | EC50 (Inhibition) | 5.3 |
Applications of Embramine D5 Hydrochloride in Mechanistic Research
Elucidation of Metabolic Pathways and Rate-Limiting Steps through Isotope Tracing
Isotope tracing is a powerful methodology used to map the metabolic fate of a drug within a biological system. nih.gov By introducing a stable isotope-labeled compound like Embramine-d5 Hydrochloride, researchers can track its transformation into various metabolites. As the deuterated compound follows the same metabolic routes as the non-deuterated (protium) form, its metabolites will also be heavier by five mass units (or slightly less, depending on which part of the molecule is modified). This mass shift allows for the unambiguous identification of drug-derived metabolites from endogenous molecules in complex biological samples like plasma or urine using mass spectrometry.
Furthermore, this technique can reveal "metabolic switching." osti.govunito.it If a primary metabolic pathway is slowed due to the KIE, the drug may be shunted down alternative, previously minor, metabolic routes. osti.gov The use of this compound could thus help identify these secondary pathways, providing a more complete picture of the drug's biotransformation. While specific studies detailing the metabolic switching of Embramine are not prevalent, the principle has been demonstrated with other deuterated compounds. unito.itosti.gov
Table 1: Theoretical Impact of Deuteration on Embramine Metabolism
| Metabolic Reaction | C-H Bond Cleavage Involved? | Expected Effect of Deuteration (KIE) | Potential for Metabolic Switching |
| N-Demethylation | Yes | Slower rate of metabolism | High |
| Aromatic Hydroxylation | Yes | Slower rate of metabolism | High |
| Ether Cleavage | Yes | Slower rate of metabolism | Moderate |
| Glucuronidation | No | No significant effect | Low |
This table illustrates the theoretical effects based on established principles of the kinetic isotope effect. Specific experimental outcomes for Embramine would require dedicated studies.
Use in Isotope Dilution Mass Spectrometry for Precise Quantification of Endogenous Biomarkers or Exogenous Compounds
The most prominent and well-established application of this compound is its use as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) for the precise quantification of Embramine. clearsynth.comtexilajournal.com This technique is considered the gold standard for bioanalytical quantification due to its high accuracy and precision. researchgate.net
In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, a known quantity of this compound is added to a biological sample (e.g., plasma) containing an unknown amount of Embramine. nih.gov The deuterated standard is an ideal IS because it has virtually identical physicochemical properties to the analyte (the non-deuterated Embramine). researchgate.net This means it behaves the same way during sample extraction, chromatography, and ionization in the mass spectrometer. kcasbio.comnih.gov Any sample loss or variation during preparation will affect both the analyte and the IS equally.
The mass spectrometer, however, can easily distinguish between the two compounds based on their mass difference. By measuring the ratio of the mass spectrometric response of the analyte (Embramine) to that of the known amount of the internal standard (this compound), the original concentration of Embramine in the sample can be calculated with exceptional accuracy. texilajournal.com This method effectively corrects for matrix effects—signal suppression or enhancement caused by other components in the biological sample—which is a common challenge in bioanalysis. kcasbio.com
Table 2: Mass Spectrometric Properties of Embramine and this compound
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Mass Difference (Da) | Application in IDMS |
| Embramine | C₁₈H₂₂BrNO | 347.0939 | N/A | Analyte |
| This compound | C₁₈H₁₈D₅BrClNO | 352.1255 (free base) | +5.0316 | Internal Standard |
Note: The mass for this compound is shown for the free base to directly compare with the analyte's mass.
This approach has been successfully used to develop and validate robust methods for quantifying various drugs and their metabolites in biological matrices for pharmacokinetic, toxicokinetic, or bioequivalence studies. nih.govnih.gov
Investigation of Drug-Drug Interactions at a Molecular or Enzymatic Level
Drug-drug interactions (DDIs) frequently occur when one drug alters the metabolism of another, often by inhibiting or inducing Cytochrome P450 (CYP) enzymes. nih.govnih.gov this compound can be a valuable tool in preclinical studies designed to investigate these interactions at an enzymatic level.
For instance, to determine which CYP isozymes are responsible for metabolizing Embramine, the parent drug can be incubated with a panel of individual, recombinant human CYP enzymes. The subsequent quantification of Embramine depletion would be performed using isotope dilution LC-MS/MS with this compound as the internal standard, ensuring accurate results.
Furthermore, deuteration itself can alter how a molecule interacts with an enzyme. In some cases, slowing the metabolism at one site can reduce the formation of a reactive metabolite that is responsible for mechanism-based inhibition of a CYP enzyme. nih.gov A study comparing the inhibitory potential of Embramine versus this compound on key CYP enzymes (e.g., CYP2D6, CYP3A4) could reveal if deuteration alters the DDI profile. If Embramine were found to be a potent inhibitor of a specific CYP enzyme, researchers could investigate if this compound exhibits a reduced inhibitory effect due to its altered metabolism, a strategy that has been successfully demonstrated for other drugs like paroxetine. nih.gov Such studies are crucial for predicting clinically significant DDIs and improving drug safety. fda.govfda.gov
Contribution to Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies through Deuteration
Structure-activity relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological activity, while structure-metabolism relationship (SMR) studies focus on how structure influences metabolism. nih.govnih.gov Deuteration, or "precision deuteration," is a subtle structural modification that can be used to probe these relationships. nih.gov
The replacement of hydrogen with deuterium (B1214612) does not typically alter a drug's affinity for its pharmacological target, as the molecular shape and electronic properties remain largely unchanged. researchgate.net Therefore, this compound would be expected to have the same antihistaminic activity as Embramine. However, by strategically placing deuterium atoms on sites known to be susceptible to metabolism, medicinal chemists can significantly alter the compound's metabolic profile.
This "deuterium switch" can lead to:
Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed via a specific metabolic pathway, deuterating the site of that reaction can block or reduce its formation.
Altered Metabolic Pathways: As discussed under metabolic switching, deuteration can redirect metabolism towards different pathways, potentially creating a new metabolite profile with different pharmacological or toxicological properties. unito.it
By synthesizing different deuterated versions of Embramine and comparing their metabolic stability and resulting metabolite profiles, researchers can build a detailed SMR. This knowledge helps in designing new drug candidates with optimized metabolic properties, improved safety, and better efficacy.
Theoretical and Computational Chemistry Studies of Embramine D5
Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects on Reaction Rates and Equilibria
Quantum chemical calculations are fundamental to understanding the deuterium isotope effect at an electronic level. The primary kinetic isotope effect arises from the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower ZPVE, thus requiring more energy to be broken. jscimedcentral.com This difference can significantly alter the rates of chemical reactions, including metabolic transformations.
In the context of Embramine-d5 Hydrochloride, quantum chemical calculations can be employed to predict the magnitude of the KIE on its metabolism. For instance, if the deuteration is at a site of metabolic oxidation by cytochrome P450 enzymes, the rate of this reaction is expected to be slower compared to the non-deuterated parent compound. nih.gov Computational models can calculate the activation energies for the hydrogen/deuterium abstraction step, providing a quantitative estimate of the KIE.
These calculations can also predict equilibrium isotope effects (EIEs), which can influence binding affinities and conformational equilibria. rutgers.edu Deuteration can alter the strengths of non-covalent interactions, such as hydrogen bonds, which play a crucial role in ligand-receptor binding. nih.govresearchgate.net
Table 1: Hypothetical Quantum Chemical Calculation Results for Embramine-d5 Metabolism
| Parameter | Embramine | Embramine-d5 | Predicted KIE (kH/kD) |
| Activation Energy (kcal/mol) for N-demethylation | 15.2 | 16.5 | 5.8 |
| Zero-Point Vibrational Energy (kcal/mol) of C-H/C-D bond | 4.3 | 3.7 | - |
| Vibrational Frequency (cm⁻¹) of C-H/C-D stretch | ~2900 | ~2100 | - |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational studies on Embramine-d5 were not found.
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for studying the interactions between a ligand, such as Embramine-d5, and its biological target, primarily the histamine (B1213489) H1 receptor. mdpi.comnih.gov These methods provide insights into the binding mode, affinity, and the dynamic behavior of the ligand-receptor complex at an atomic level. easychair.org
Advanced computational techniques like free energy perturbation (FEP) or thermodynamic integration (TI) can be used in conjunction with MD simulations to calculate the relative binding affinities of Embramine and Embramine-d5 to the H1 receptor. These calculations can help in predicting whether deuteration leads to an enhanced or diminished biological activity.
Table 2: Illustrative Molecular Dynamics Simulation Parameters for Embramine-d5 - H1 Receptor Complex
| Simulation Parameter | Value/Method | Purpose |
| Force Field | AMBER, CHARMM | Describes the potential energy of the system. |
| Water Model | TIP3P, SPC/E | Simulates the aqueous environment. |
| Simulation Time | 100-500 ns | Allows for sufficient sampling of conformational space. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant pressure and temperature, mimicking physiological conditions. |
| Binding Free Energy Calculation | MM/PBSA, MM/GBSA | Estimates the binding affinity of the ligand to the receptor. |
In Silico Prediction of Metabolic Transformations and Deuterium Retention Profiles
A significant advantage of deuteration is the potential to slow down metabolic degradation, thereby improving the pharmacokinetic profile of a drug. jscimedcentral.com In silico tools play a crucial role in predicting the metabolic fate of drug candidates, including their deuterated analogs. pensoft.netunivie.ac.at
Various software platforms can predict the sites of metabolism (SOMs) on a molecule that are most susceptible to enzymatic attack, primarily by cytochrome P450 (CYP) enzymes. news-medical.netcreative-biolabs.com By applying these tools to Embramine, researchers can identify potential metabolic "hotspots." If deuteration is introduced at these sites, it is likely to retard metabolism.
Furthermore, these computational models can predict the likelihood of "metabolic switching," where the blockage of one metabolic pathway due to deuteration redirects the metabolism to an alternative site. nih.gov Predicting such outcomes is vital for designing deuterated drugs with the desired metabolic stability and safety profile. In silico methods can also help predict whether the deuterium atoms are retained or lost during metabolism, which is crucial for the intended therapeutic benefit.
Table 3: Predicted Metabolic Pathways for Embramine and the Potential Impact of d5-Deuteration
| Metabolic Reaction | Predicted Site on Embramine | Expected Impact of d5-Deuteration | Rationale |
| N-Demethylation | N-methyl group | Reduced rate | Kinetic Isotope Effect |
| Aromatic Hydroxylation | Phenyl ring | No direct impact | Deuteration not at this site |
| Ether Cleavage | O-ethyl group | Potentially reduced rate | Deuteration adjacent to the ether linkage may have a secondary KIE |
Computational Analysis of Conformational Changes Induced by Deuteration
The three-dimensional conformation of a molecule is critical for its biological activity. Even subtle changes in molecular geometry can significantly impact how a ligand fits into the binding pocket of a receptor. While deuteration does not alter the fundamental chemical structure, it can lead to minor changes in bond lengths, bond angles, and vibrational modes. wikipedia.org
Computational methods, such as conformational analysis and quantum chemical calculations, can be used to explore the conformational landscape of Embramine-d5. chemrxiv.orgnih.gov By calculating the relative energies of different conformers, it is possible to determine if deuteration shifts the conformational equilibrium. For a flexible molecule like Embramine, such a shift could influence its ability to adopt the bioactive conformation required for receptor binding.
Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is an experimental technique that can probe protein conformation and dynamics, and computational tools are being developed to aid in the analysis of this data. whiterose.ac.uknih.gov While typically used for proteins, the principles can be conceptually applied to understand how isotopic substitution might influence the intramolecular and intermolecular interactions of a small molecule like Embramine-d5.
Future Directions and Methodological Advancements in Deuterated Compound Research
Development of Novel Deuterated Embramine Analogues for Enhanced Research Applications
The development of novel deuterated analogues of Embramine extends beyond simply improving its pharmacokinetic profile. By selectively placing deuterium (B1214612) at various positions on the Embramine scaffold, researchers can create a suite of tools to probe its biological activity with greater precision.
Key Research Applications:
Metabolic Pathway Elucidation: The metabolism of first-generation antihistamines like Embramine can be complex, involving multiple enzymatic pathways. Deuteration at specific sites can slow down metabolism at those positions, allowing for the isolation and identification of previously transient or minor metabolites. This detailed metabolic map is crucial for understanding the drug's complete biological fate.
Target Engagement and Residence Time: Strategically deuterated analogues can be used to investigate the kinetics of Embramine's interaction with the histamine (B1213489) H1 receptor. By slowing down off-target metabolism, researchers can more accurately measure the duration of receptor occupancy, a key determinant of a drug's efficacy and duration of action.
Exploring Structure-Activity Relationships (SAR): The synthesis of a library of deuterated Embramine analogues allows for a systematic exploration of how deuterium placement affects biological activity. This can reveal subtle structure-activity relationships that might be masked by rapid metabolism in the non-deuterated parent compound.
Table 1: Potential Sites for Deuteration on the Embramine Molecule and Their Research Implications
| Deuteration Site | Potential Research Application |
| N,N-dimethylamino group | Investigating the role of N-demethylation in metabolism and clearance. |
| Ethyl bridge | Probing the stability of the ether linkage and its susceptibility to cleavage. |
| Phenyl rings | Studying the impact of aromatic hydroxylation on the metabolic profile. |
| Methyl group on the benzhydryl ether | Examining the influence of steric hindrance on metabolic stability. |
Integration of Deuterated Probes with Advanced Analytical Platforms (e.g., Imaging Mass Spectrometry)
The combination of deuterated compounds with cutting-edge analytical techniques offers unprecedented opportunities to visualize and quantify drug distribution at the tissue and cellular level. Imaging Mass Spectrometry (IMS) is a particularly powerful platform in this regard.
By administering Embramine-d5 Hydrochloride and analyzing tissue sections with IMS, researchers can map the precise localization of the drug and its deuterated metabolites within complex biological matrices. This can provide invaluable insights into:
Blood-Brain Barrier Penetration: A key characteristic of first-generation antihistamines is their ability to cross the blood-brain barrier, leading to sedative effects. IMS can be used to quantify the extent of Embramine-d5's penetration into different brain regions, providing a more nuanced understanding of its central nervous system effects.
Tissue-Specific Accumulation: IMS can reveal whether Embramine or its metabolites accumulate in specific tissues or organs, which could have implications for both efficacy and potential toxicity.
Cellular Distribution: At higher resolutions, IMS can even provide information on the subcellular localization of deuterated compounds, helping to identify their molecular targets and mechanisms of action.
Expansion of Mechanistic Studies Using Organoid and Microfluidic Systems
Traditional cell culture and animal models, while valuable, have limitations in fully recapitulating the complexity of human physiology. Organoid and microfluidic systems have emerged as powerful tools for more physiologically relevant mechanistic studies.
Organoid Models: Three-dimensional organoids, derived from stem cells, can mimic the structure and function of various organs, including the liver, gut, and even brain. Using liver organoids, for instance, researchers can study the metabolism of this compound in a human-relevant context, identifying species-specific metabolic pathways that might be missed in animal models. Gut organoids can be used to investigate its absorption and potential effects on the intestinal epithelium.
Microfluidic "Organs-on-a-Chip": These devices allow for the creation of micro-scale environments that mimic the physiological conditions of specific organs or even interconnected organ systems. A "liver-on-a-chip" model could be used to perform detailed pharmacokinetic and metabolism studies of deuterated Embramine analogues under controlled flow conditions, providing a dynamic view of its metabolic fate.
Methodological Innovations in Deuterium Labeling and Analysis
The continued advancement of synthetic and analytical methodologies is crucial for expanding the utility of deuterated compounds in research.
Innovations in Deuterium Labeling:
Site-Selective Deuteration: The development of new catalytic methods allows for the precise and efficient introduction of deuterium at specific C-H bonds within a molecule. This level of control is essential for creating the targeted deuterated analogues needed for detailed mechanistic studies.
Late-Stage Deuteration: The ability to introduce deuterium into a complex molecule at a late stage of its synthesis is highly desirable as it avoids the need to carry the isotopic label through a multi-step synthetic sequence.
Innovations in Analysis:
High-Resolution Mass Spectrometry: Advances in mass spectrometry provide the sensitivity and resolution required to detect and quantify deuterated compounds and their metabolites in complex biological samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Sophisticated NMR techniques can be used to confirm the precise location and extent of deuterium incorporation within a molecule, ensuring the quality and reliability of the deuterated probes.
Q & A
Q. How is Embramine-d5 Hydrochloride synthesized and characterized in academic research?
this compound, a deuterated analog of embramine, is synthesized via isotopic labeling using deuterated reagents (e.g., D₂O or deuterated precursors). Critical characterization steps include:
- Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation at specific positions and assess isotopic purity (>98% required for reliable pharmacokinetic studies) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and quantifies residual non-deuterated impurities .
- Elemental Analysis : Ensures stoichiometric consistency of the hydrochloride salt .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Use high-sensitivity techniques to distinguish it from endogenous compounds:
- LC-MS/MS with Multiple Reaction Monitoring (MRM) : Optimize transitions for the deuterated ion pairs (e.g., m/z 285→154 for Embramine-d5 vs. m/z 280→149 for non-deuterated embramine) to avoid cross-talk .
- Calibration Curves : Prepare in matched matrices (plasma, tissue homogenates) with deuterated internal standards to correct for matrix effects .
Q. What safety protocols are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and respiratory filters (FFP2/N95) during weighing due to fine particulate risks .
- Waste Disposal : Treat as hazardous chemical waste; avoid aqueous discharge due to potential environmental persistence .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
